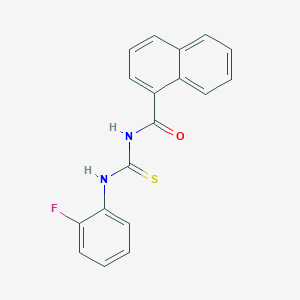![molecular formula C14H19NO3 B253216 Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate, also known as Dibucaine, is a local anesthetic that is commonly used in clinical practice. It belongs to the class of amide-type local anesthetics and is used to provide pain relief during medical procedures. In recent years, there has been significant research on the synthesis of Dibucaine and its potential applications in scientific research.
作用機序
Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. It does this by binding to and inhibiting the function of voltage-gated sodium channels in nerve cells. This prevents the influx of sodium ions into the cell, which is necessary for the generation of an action potential and the transmission of nerve signals.
Biochemical and Physiological Effects
Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign compounds in the body. Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use in laboratory experiments. Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential anti-inflammatory properties of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate and its analogs. Additionally, there is ongoing research on the use of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate as a potential treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Overall, the potential applications of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate in scientific research are vast, and further studies are needed to fully explore its potential.
合成法
The synthesis of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain the final product, methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate. This synthesis method has been well established and is widely used in the production of Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate.
科学的研究の応用
Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate a useful tool for studying the role of acetylcholine in various physiological processes.
特性
製品名 |
Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.3 g/mol |
IUPAC名 |
methyl 4-(3,3-dimethylbutanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)9-12(16)15-11-7-5-10(6-8-11)13(17)18-4/h5-8H,9H2,1-4H3,(H,15,16) |
InChIキー |
GGHKDBKLQIFIDW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
正規SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)


